molecular formula C19H32N2O3S B2434989 2-methoxy-5-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide CAS No. 1206105-99-8

2-methoxy-5-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide

Cat. No. B2434989
CAS RN: 1206105-99-8
M. Wt: 368.54
InChI Key: MKLRSXYLJHFWQB-UHFFFAOYSA-N
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Description

2-methoxy-5-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H32N2O3S and its molecular weight is 368.54. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-5-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-5-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Hayun et al. (2012) outlined the synthesis of a compound related to the specified chemical, involving reactions with chlorosulfonic acid and ammonia gas. This synthesis process was detailed through spectroscopic data, providing insights into the structural characteristics of such compounds (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).

Cytotoxicity and Enzyme Inhibition

  • Kucukoglu et al. (2016) investigated a series of polymethoxylated-pyrazoline benzene sulfonamides for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This research provides valuable information on the potential medicinal applications of these compounds (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).

Receptor Antagonism

  • A study by Yoon et al. (2008) described the preparation and evaluation of certain piperazine derivatives as 5-HT7 receptor antagonists. This research can be particularly relevant in understanding the neurological applications of such compounds (Yoon, Yoo, Kim, Pae, Rhim, Park, Kong, & Park Choo, 2008).

Nonlinear Optical Studies

  • Shahid et al. (2018) conducted a study involving the synthesis of a sulfadiazine-Ortho-Vanillin Schiff base, followed by a range of analyses including XRD, FT-IR, and NBO analysis. The findings indicated potential applications in the development of non-linear optical materials (Shahid, Salim, Khalid, Tahir, Khan, & Braga, 2018).

Photodynamic Therapy

  • Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups. This research points towards the application of these compounds in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Radiative Modification and Biological Activity

  • Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including benzene sulfonamides. The study highlighted the potential of these modified polymers for medical applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

2-methoxy-5-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3S/c1-13(2)14-8-9-16(24-7)17(10-14)25(22,23)20-15-11-18(3,4)21-19(5,6)12-15/h8-10,13,15,20-21H,11-12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLRSXYLJHFWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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